tert-Butyl 3-nitro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate is a compound belonging to the class of pyrrolo[2,3-b]pyridine derivatives, which have garnered significant interest in medicinal chemistry due to their biological activities. This compound features a nitro group at the 3-position of the pyrrolo ring and a tert-butyl ester at the carboxylic acid position, contributing to its potential as a bioactive molecule.
tert-Butyl 3-nitro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate can be classified as:
The synthesis of tert-butyl 3-nitro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate typically involves multiple steps:
The reactions are usually performed under inert conditions to prevent moisture and air interference. The yields can vary significantly based on the specific conditions and reagents used, often requiring purification techniques such as column chromatography to isolate the desired product .
The molecular structure of tert-butyl 3-nitro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate can be described by its key features:
The structure can be visualized using molecular modeling software, which provides insights into its three-dimensional conformation and potential interactions with biological targets.
tert-Butyl 3-nitro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate can undergo various chemical reactions:
Reactions are typically monitored using techniques such as thin-layer chromatography or high-performance liquid chromatography to ensure completion and purity of products .
The mechanism of action for tert-butyl 3-nitro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate primarily involves its interaction with specific biological targets:
In vitro studies have demonstrated that modifications to the pyrrolo[2,3-b]pyridine scaffold can enhance binding affinity and selectivity for FGFRs .
tert-Butyl 3-nitro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate has several scientific applications:
This compound exemplifies the potential of pyrrolo[2,3-b]pyridine derivatives in developing novel therapeutic agents. Further research is necessary to explore its full range of biological activities and optimize its pharmacological properties.
The construction of the pyrrolo[2,3-b]pyridine core for tert-butyl 3-nitro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate typically begins with the assembly of the bicyclic scaffold, followed by strategic functionalization. A prevalent route involves the Knorr pyrrole synthesis, where β-ketoesters condense with amino-substituted pyridines under acidic conditions to form the pyrrole ring fused to pyridine [1]. Early Boc protection is critical in this sequence; tert-butyl 1H-pyrrolo[2,3-b]pyridine-1-carboxylate (CAS 138343-77-8) serves as the primary intermediate, synthesized via carbonyldiimidazole-mediated Boc installation in anhydrous THF at 0–5°C [2]. This precursor is isolated as an off-white solid with >95% purity and requires cold-chain storage (2–8°C) to prevent decomposition [2]. Alternative pathways employ cyclization reactions between halogenated pyrroles and pyridine organometallics, though yields are lower (<50%) due to steric hindrance [6]. Post-cyclization, the scaffold undergoes nitration at C3, completing the synthesis.
Table 1: Comparative Scaffold Synthesis Approaches
Method | Key Reagents/Conditions | Yield | Advantages |
---|---|---|---|
Knorr Condensation | β-ketoester, aminopyridine, H₂SO₄ | 70–80% | High regioselectivity, scalable |
Pd-Catalyzed Cyclization | Halopyrrole, pyridylboronate, Pd(OAc)₂ | 45–60% | Tolerates electron-withdrawing groups |
Acid-Catalyzed Ring Closure | Pyridine-N-oxide, acetylene derivatives | 50–65% | No metal residues, moderate temperatures |
The nitro group at C3 of the pyrrolo[2,3-b]pyridine scaffold enables diverse transformations critical for pharmaceutical applications. Catalytic hydrogenation using 10% Pd/C in methanol at ambient pressure cleanly reduces the nitro group to an amine, yielding tert-butyl 3-amino-1H-pyrrolo[2,3-b]pyridine-1-carboxylate—a key intermediate for kinase inhibitors [1] [8]. This reaction achieves >95% conversion within 2 hours but requires strict oxygen exclusion to prevent over-reduction [7]. For nucleophilic aromatic substitution, the nitro group activates the scaffold toward displacement by thiols or amines under mild basic conditions (K₂CO₃, DMF, 60°C) [3]. Alternatively, metal-mediated cross-coupling after nitro reduction allows C–C bond formation; Suzuki reactions with arylboronic acids proceed at 80°C using Pd(dppf)Cl₂ catalyst [8]. Notably, the nitro group’s strong electron-withdrawing nature facilitates ortho-lithiation at C2 using n-BuLi, enabling formylation or bromination [5]. For example, lithiation followed by DMF quenching gives the aldehyde derivative (CAS 144657-66-9), isolated as a solid with mp 124–129°C [5].
Table 2: Functionalization Pathways Enabled by the Nitro Group
Transformation | Conditions | Product Application |
---|---|---|
Reduction to Amine | H₂ (1 atm), Pd/C, MeOH, 25°C | Kinase inhibitor precursors |
Nucleophilic Substitution | RSH, K₂CO₃, DMF, 60°C | Thioether-based bioisosteres |
Sandmeyer Bromination | CuBr₂, NaNO₂, AcOH, 40°C | Halogenated intermediates for cross-coupling |
Ortho-Lithiation/Formylation | n-BuLi, DMF, −78°C to 25°C | Aldehyde for reductive amination |
The tert-butoxycarbonyl (Boc) group in this compound serves dual roles: nitrogen protection and solubility enhancement. By masking the pyrrole nitrogen (N1), it prevents unwanted quaternization or oxidation during nitration—a step requiring aggressive reagents like mixed acids [1] [2]. The Boc group’s steric bulk also suppresses regioisomer formation during electrophilic substitutions, directing reactions exclusively to C3 [5]. Physicochemical analyses confirm that Boc protection increases solubility in aprotic solvents (e.g., 25 mg/mL in DMSO vs. <5 mg/mL for unprotected analogs), facilitating chromatographic purification [5]. Deprotection is achieved under mild acidic conditions (TFA/DCM, 25°C, 1 hour), restoring the NH-pyrrolopyridine without scaffold degradation [2]. Stability studies show the Boc group remains intact during nitration at 0–5°C but may cleave above 40°C, necessitating precise temperature control [1].
Regioselective nitration at C3 poses challenges due to competing C5/C7 electrophilic attack. Mixed-acid systems (HNO₃/H₂SO₄) remain the most efficient, achieving 65–75% yield when reactions are conducted at 0–5°C [1]. The protocol involves dissolving tert-butyl 1H-pyrrolo[2,3-b]pyridine-1-carboxylate in concentrated H₂SO₄, followed by dropwise addition of fuming HNO₃ (1.2 equiv). Quenching with ice water after 4 hours affords the nitro product, purified via silica chromatography (hexane/EtOAc) [1]. For acid-sensitive scaffolds, metal-nitrate salts offer a milder alternative; ceric ammonium nitrate (CAN) in acetonitrile nitrates selectively at C3 in 55–60% yield [6]. Recent advances employ Brønsted acid-activated nitrates (e.g., triflic acid/NaNO₃), which minimize byproduct formation through in situ generation of NO₂⁺ [8]. Computational studies confirm that Boc protection electronically deactivates C2/C6 positions, while C3 exhibits the highest electron density in the frontier orbitals—rationalizing the observed regiochemistry [7].
Table 3: Performance of Nitration Catalytic Systems
Nitration System | Temperature | Time | Regioselectivity (C3 vs. C5) | Yield |
---|---|---|---|---|
HNO₃/H₂SO₄ (1:3 v/v) | 0–5°C | 4 h | >20:1 | 65–75% |
CAN/CH₃CN | 25°C | 12 h | 10:1 | 55–60% |
TfOH/NaNO₃ | −10°C | 1 h | >15:1 | 70% |
Ac₂O/HNO₃ | 0°C | 6 h | 8:1 | 50–55% |
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1